BenchChemオンラインストアへようこそ!

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

GAT1 binding Ki determination competitive MS binding assay

4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-59-3; molecular formula C₁₂H₁₅N₃, MW 201.27) is an anilinopyrazole derivative comprising a para-methyl-substituted aniline linked via a methylene bridge to a 1-methylpyrazole moiety. The compound is commercialized as a 95–99% purity research intermediate by multiple suppliers including Enamine (EN300-116430), AKSci (4920CY), and Fluorochem.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1006477-59-3
Cat. No. B2727189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
CAS1006477-59-3
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CN(N=C2)C
InChIInChI=1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3
InChIKeyUAEAAOLDPQVDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-59-3) for GABA Transporter Research


4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-59-3; molecular formula C₁₂H₁₅N₃, MW 201.27) is an anilinopyrazole derivative comprising a para-methyl-substituted aniline linked via a methylene bridge to a 1-methylpyrazole moiety . The compound is commercialized as a 95–99% purity research intermediate by multiple suppliers including Enamine (EN300-116430), AKSci (4920CY), and Fluorochem . In pharmacological databases, it is registered as a GABA transporter 1 (GAT1) ligand with a characterized binding affinity obtained via competitive MS binding assays [1].

4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: Why Structural Position of the Methyl Group Precludes Simple Class-Level Substitution


The anilinopyrazole chemotype is known to produce marked variations in GAT1 affinity depending on subtle substitution patterns. In competitive MS binding assays, a structurally related analog (BDBM50063503) achieves a Ki of 214 nM at human GAT1, whereas 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline yields a Ki of 1100 nM—a 5.1-fold difference [1]. Likewise, shifting the methyl substituent from the para- to the ortho- or meta-position of the aniline ring, or relocating the pyrazole methyl from N1 to C3, produces compounds such as 4-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1156889-50-7) that lack publicly available GAT1 pharmacology, making potency extrapolation unreliable . These structure-activity relationships demonstrate that generic class-level interchange would forfeit the defined (though moderate) GAT1 interaction profile that differentiates this compound.

Head-to-Head Quantitative Evidence: 4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline vs. Closest GAT1-Tested Analog


GAT1 Binding Affinity: 5.1-Fold Lower Potency Than Leading Analog BDBM50063503 in Competitive MS Binding Assay

In a direct head-to-head comparison using identical competitive MS binding assay conditions, 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (BDBM50063508) displays a Ki of 1100 nM (1.10 µM) for human GAT1, compared to 214 nM (0.214 µM) for analog BDBM50063503—a 5.1-fold loss in affinity [1]. At mouse GAT1, the same comparator achieves a Ki of 145 nM versus 1070 nM for the target compound, confirming a consistent 7.4-fold difference [2].

GAT1 binding Ki determination competitive MS binding assay

Functional GAT1 Inhibition: 3.39 µM IC50 at Mouse GAT1 vs. 3.39 µM to 4.17 µM Across Species

In a [³H]GABA uptake assay performed in HEK293 cells, the target compound inhibits mouse GAT1 with an IC50 of 3.39 µM (3390 nM) and human GAT1 with an IC50 of 4.17 µM (4170 nM) [1]. Although functional comparator data for BDBM50063503 under identical assay conditions are not publicly available, the mouse submicromolar binding (Ki = 145 nM) of the comparator suggests a substantially lower functional IC50 would be expected, emphasizing the qualitative difference between a moderate-affinity binder (this compound) and a high-affinity binder.

GABA uptake inhibition IC50 functional assay

GAT Subtype Selectivity: 1.5-Fold GAT1 Selectivity Over GAT3 in Mouse

The compound was profiled against mouse GAT1 and GAT3 in parallel [³H]GABA uptake assays, yielding IC50 values of 3.39 µM for mGAT1 and 5.01 µM for mGAT3—a modest 1.5-fold selectivity [1]. In contrast, the high-affinity comparator BDBM50063503 has not been reported in a GAT3 assay, precluding a direct selectivity comparison. However, the narrow selectivity window suggests this compound is not an isoform-selective tool, which is critical for interpreting data in tissues co-expressing multiple GAT subtypes.

GAT subtype selectivity GAT1 vs GAT3 transporter selectivity

Verified Application Scenarios for 4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-59-3) Based on Quantitative GAT1 Evidence


Moderate-Affinity GAT1 Pharmacological Probe for GABA Transport Studies

With a Ki of 1.07–1.10 µM and functional IC50 of 3.39–4.17 µM at GAT1 [1], this compound serves as a moderate-affinity inhibitor suitable for in vitro GABA uptake assays where complete transporter blockade is not desired. Its 5.1-fold lower affinity compared to the high-potency analog BDBM50063503 (Ki = 214 nM) makes it valuable for establishing concentration-response relationships across a range of GAT1 occupancies [2].

SAR Comparator in Anilinopyrazole GAT1 Inhibitor Optimization Programs

The compound’s defined GAT1 binding data (Ki = 1100 nM) and its structural distinction from BDBM50063503 enable its use as a reference point in structure-activity relationship (SAR) studies. The quantified 5.1-fold affinity drop relative to the comparator provides a measurable benchmark for evaluating the impact of specific substitution patterns on GAT1 engagement [3].

Multi-GAT Subtype Profiling in Recombinant Cell Systems

Profiling data demonstrating IC50 values for mGAT1 (3390 nM) and mGAT3 (5010 nM) [4] support the compound’s utility in recombinant transporter panels. The narrow 1.5-fold selectivity window is informative for experiments designed to assess the contribution of each GAT isoform to net GABA clearance in heterologous expression systems.

Quote Request

Request a Quote for 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.